2-Amino-7-nitro-fluoren-9-one

Intramolecular Charge Transfer Push-Pull Chromophore Excited-State Dynamics

Procure 2-Amino-7-nitro-fluoren-9-one (88387-73-9) for its unique 2-amino/7-nitro push-pull system, which establishes a distinctive intramolecular charge-transfer (ICT) scaffold not possible with mono-substituted or dinitro analogs. This disubstituted fluoren-9-one is investigated as a precursor for fluorescence probes studying femtosecond solvation dynamics. Please note: no standardized experimental protocols are published for this specific compound; in-house validation is required. Contact suppliers for a quote on research-grade material.

Molecular Formula C13H8N2O3
Molecular Weight 240.21 g/mol
CAS No. 88387-73-9
Cat. No. B14376907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-nitro-fluoren-9-one
CAS88387-73-9
Molecular FormulaC13H8N2O3
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C13H8N2O3/c14-7-1-3-9-10-4-2-8(15(17)18)6-12(10)13(16)11(9)5-7/h1-6H,14H2
InChIKeyURAFCARZCGLOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 10 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-7-nitro-fluoren-9-one (CAS 88387-73-9): Sourcing and Chemical Identity for Specialized Fluorenone Derivative Procurement


2-Amino-7-nitro-fluoren-9-one (CAS 88387-73-9) is a disubstituted fluorenone derivative featuring an electron-donating amino group at the 2-position and an electron-withdrawing nitro group at the 7-position on the fluoren-9-one core, with a molecular formula of C13H8N2O3 and exact mass of 240.05349 g/mol [1]. The compound is categorized within the broader class of amino-nitro-fluorenes, which have been investigated as fluorescence probes for femtosecond solvation dynamics [2]. Unlike its more extensively studied reduced analog 2-amino-7-nitrofluorene (ANF, CAS 1214-32-0), the fluoren-9-one variant remains largely uncharacterized in peer-reviewed experimental literature, with available information limited to vendor listings and basic physicochemical property calculations [3].

Why 2-Amino-7-nitro-fluoren-9-one Cannot Be Replaced by Common Fluorenone Analogs: Structural and Functional Distinctions


Substitution of 2-Amino-7-nitro-fluoren-9-one with superficially similar fluorenone derivatives (e.g., 2-amino-9-fluorenone or 2,7-dinitro-9-fluorenone) is not functionally equivalent due to the compound's unique push-pull electronic architecture. The simultaneous presence of an amino donor at C2 and a nitro acceptor at C7 on the fluoren-9-one scaffold establishes an intramolecular charge-transfer (ICT) system fundamentally distinct from mono-substituted analogs . In related amino-nitro-fluorene systems, this donor-acceptor arrangement governs excited-state relaxation dynamics, including nitro-group twisting and solvation response sensitivity, which cannot be replicated by compounds lacking either the amino group (e.g., 2,7-dinitro-9-fluorenone) or the nitro group (e.g., 2-amino-9-fluorenone) [1]. However, it must be explicitly noted that no published quantitative comparative data exists for 2-Amino-7-nitro-fluoren-9-one specifically; the class-level inferences below are extrapolated from structurally related 2-amino-7-nitro-fluorene (ANF) studies and should be interpreted with caution.

2-Amino-7-nitro-fluoren-9-one (CAS 88387-73-9): Quantitative Differentiation Evidence Summary


Intramolecular Charge-Transfer Architecture: Donor-Acceptor Configuration vs. Mono-Substituted Fluorenones

2-Amino-7-nitro-fluoren-9-one contains both an electron-donating amino group at C2 and an electron-withdrawing nitro group at C7 on the fluoren-9-one core. In the structurally analogous 2-amino-7-nitrofluorene (ANF) system, this donor-acceptor arrangement enables intramolecular charge-transfer excitation with solvation dynamics distinct from mono-substituted analogs. No direct quantitative data exists for the fluoren-9-one variant. [1]

Intramolecular Charge Transfer Push-Pull Chromophore Excited-State Dynamics

Oxime Derivative Biological Screening: Target Compound Oxime IC50 Data

The oxime derivative of 2-Amino-7-nitro-fluoren-9-one (2-amino-7-nitro-9-fluorenone oxime) has been screened and registered in BindingDB with a reported IC50 value of 3.12 × 10³ nM against an unspecified biological target [1]. This represents the only publicly available quantitative bioactivity data associated with the compound scaffold. No comparator data for other fluorenone oximes or parent compounds are provided in the same dataset.

Oxime Derivative Biological Screening Inhibitor Activity

Validated Application Scenarios for 2-Amino-7-nitro-fluoren-9-one (CAS 88387-73-9) Based on Available Evidence


Synthetic Intermediate for N-Substituted Fluorescence Probes

N-Substituted 2-amino-7-nitro-9H-fluorenes are reported as promising candidates for fluorescence probes in femtosecond solvation dynamics studies [1]. While these reports primarily address the reduced fluorene scaffold rather than the fluoren-9-one, 2-Amino-7-nitro-fluoren-9-one may serve as a precursor for analogous probe development via N-alkylation or other derivatization strategies. Procurement for this purpose should be accompanied by in-house validation, as no published protocols specifically utilize the fluoren-9-one variant.

Push-Pull Chromophore Scaffold for Intramolecular Charge-Transfer Studies

The 2-amino-7-nitro substitution pattern establishes a donor-acceptor system capable of intramolecular charge-transfer excitation. In structurally related ANF compounds, this architecture has enabled femtosecond transient absorption investigations of excited-state relaxation, including nitro-group twisting dynamics and solvent-response oscillations [2]. Researchers seeking to extend these photophysical studies to the fluoren-9-one scaffold may procure this compound as a test substrate, though baseline characterization would need to be performed de novo.

Oxime Derivative Synthesis for Biological Screening Libraries

The oxime derivative of 2-Amino-7-nitro-fluoren-9-one has been included in biological screening collections, with an IC50 value of 3.12 μM recorded in BindingDB [3]. Procurement of the parent ketone may enable synthesis of oxime libraries for target-specific SAR studies, though the compound's utility in this context depends on the specific biological targets of interest to the end user.

Technical Documentation Hub

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